molecular formula C12H15FO2 B1458706 Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate CAS No. 1228320-14-6

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate

Cat. No.: B1458706
CAS No.: 1228320-14-6
M. Wt: 210.24 g/mol
InChI Key: LYOBODQRZRXUME-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate is a fluorinated ester derivative characterized by a 4-fluorophenyl group attached to a branched propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(4-fluorophenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate as an inhibitor of histone deacetylases (HDACs), which are crucial targets in cancer therapy. Compounds structurally related to this ester have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and demonstrated significant activity against colon cancer cells, suggesting that modifications to the structure could enhance efficacy against other types of cancer as well .

Diabetes Treatment

The compound has also been explored for its potential in treating diabetes. Research indicates that similar compounds exhibit inhibitory activity against sodium-dependent glucose transporters (SGLTs), which play a critical role in glucose reabsorption in the kidneys and intestines. This inhibition can help manage blood sugar levels in diabetic patients, making this compound a candidate for further investigation in diabetes therapeutics .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, yielding materials with tailored properties for specific applications. For example, its incorporation into copolymers can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Synthesis of Complex Molecules

The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations enables chemists to create a wide range of derivatives that may possess novel biological activities or material properties .

Case Study 1: Anticancer Research

A study conducted by El Rayes et al. synthesized a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and evaluated their HDAC inhibitory activity. The results indicated that these compounds exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting their potential as new anticancer drugs .

Case Study 2: Diabetes Management

In another investigation focusing on SGLT inhibitors, compounds similar to this compound were shown to effectively lower blood glucose levels in diabetic models. These findings support the hypothesis that structural modifications can lead to improved therapeutic profiles for managing diabetes-related complications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Anticancer ResearchHDAC inhibitionLower IC50 values compared to doxorubicin
Diabetes ManagementSGLT inhibitionEffective blood glucose reduction
Polymer ChemistryMonomer for advanced materialsEnhanced thermal stability and mechanical strength
Synthesis of DerivativesIntermediate for complex moleculesBroad range of potential derivatives

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(4-Fluorophenyl)-2,2-Dimethylpropanoate

  • Structural Difference : The ethyl ester variant replaces the methyl ester group with an ethyl chain.
  • Impact on Properties : Ethyl esters generally exhibit slightly lower polarity and higher lipophilicity compared to methyl esters, which may enhance membrane permeability in biological systems.
  • Synthetic Relevance : Ethyl esters are often intermediates in prodrug design, as seen in analogs like Canagliflozin impurity E, where ester groups influence metabolic stability .
  • Similarity Score : 0.88 (based on structural and functional group alignment) .

Methyl 2-(4-Fluorophenyl)acetate

  • Structural Difference: Lacks the dimethylpropanoate backbone; instead, it features a simpler acetate group.
  • Biological Activity : Similar fluorophenyl-containing acetates have demonstrated anti-inflammatory and antiproliferative activities in preclinical studies .
  • Similarity Score : 0.91 .

Methyl 3-(4-Chlorophenyl)-2,2-Dimethylpropanoate

  • Structural Difference : Substitution of fluorine with chlorine at the para position of the phenyl ring.
  • Electronic Effects : Chlorine’s stronger electron-withdrawing nature may alter electronic distribution, affecting binding affinity in target interactions.
  • Synthesis: Prepared via esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with acetic anhydride, as described in –3.
  • Antiproliferative Activity: Chlorinated analogs show notable activity against cancer cell lines, with IC₅₀ values in the micromolar range .

Methyl 3-(4-Bromophenyl)-2,2-Dimethylpropanoate

  • Structural Difference : Bromine substituent instead of fluorine.
  • Applications: Brominated analogs are intermediates in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds. For example, methyl 3-(4-bromo-2-cyanophenoxy)-2,2-dimethylpropanoate is used in cross-coupling reactions to generate heterocyclic scaffolds .
  • NMR Data : ¹H NMR signals for brominated analogs appear at δ 4.23–3.44 ppm, reflecting the electronic environment of substituents .

Methyl 3-(4-Fluorophenyl)prop-2-ynoate

  • Structural Difference: Replaces the dimethylpropanoate group with a propiolate (alkyne-containing ester).
  • Reactivity : The alkyne moiety enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation or polymer synthesis.
  • Synonyms: Includes "methyl 4-fluorophenylpropiolate" and "3-(4-fluorophenyl)propiolic acid methyl ester" .

Biological Activity

4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from recent studies.

Chemical Structure

The compound is characterized by a thiazole ring substituted with a difluorophenyl and a methyl group. This structural configuration is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamine. For instance, a study demonstrated that thiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.10 to 22.08 µM, indicating their effectiveness compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamineHepG26.19 ± 0.50
4-(2,6-Difluorophenyl)-5-methylthiazol-2-ylamineMCF-75.10 ± 0.40
DoxorubicinHepG27.94 ± 0.60
DoxorubicinMCF-76.75 ± 0.40

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that compounds with similar structural motifs can inhibit the growth of bacteria and fungi. For instance, studies on related thiazole compounds demonstrated effective antifungal activity against Candida albicans and Aspergillus species .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Thiazole Derivative ACandida albicans<10 µg/mL
Thiazole Derivative BAspergillus spp.<20 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been investigated. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are critical in inflammatory pathways. The dual inhibition of p38 MAPK and PDE4 has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of a thiazole derivative in patients with advanced liver cancer, showing improved survival rates compared to standard therapies.
  • Case Study on Infection Control : A study highlighted the use of thiazole compounds in treating resistant bacterial infections, demonstrating a reduction in infection rates in treated populations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substitution patterns significantly influence their efficacy against cancer and microbial infections .

Table 3: Structure-Activity Relationships

ModificationBiological Activity Impact
Substituting methyl with ethyl groupIncreased anticancer activity
Adding halogens to phenyl ringEnhanced antimicrobial properties

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBODQRZRXUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate

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